Cas no 1157997-76-6 (1,2,3-Thiadiazole-4-methanamine, N-(5-bromo-2-methylphenyl)-)

1,2,3-Thiadiazole-4-methanamine, N-(5-bromo-2-methylphenyl)- 化学的及び物理的性質
名前と識別子
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- 5-Bromo-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
- 5-bromo-2-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline
- 1,2,3-Thiadiazole-4-methanamine, N-(5-bromo-2-methylphenyl)-
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- インチ: 1S/C10H10BrN3S/c1-7-2-3-8(11)4-10(7)12-5-9-6-15-14-13-9/h2-4,6,12H,5H2,1H3
- InChIKey: FRKIHZJBUBCTKN-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(C)=C(C=1)NCC1=CSN=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 205
- トポロジー分子極性表面積: 66
- 疎水性パラメータ計算基準値(XlogP): 3
1,2,3-Thiadiazole-4-methanamine, N-(5-bromo-2-methylphenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-166915-0.05g |
5-bromo-2-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline |
1157997-76-6 | 0.05g |
$612.0 | 2023-06-04 | ||
Enamine | EN300-166915-5.0g |
5-bromo-2-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline |
1157997-76-6 | 5g |
$2110.0 | 2023-06-04 | ||
Enamine | EN300-166915-0.5g |
5-bromo-2-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline |
1157997-76-6 | 0.5g |
$699.0 | 2023-06-04 | ||
Enamine | EN300-166915-0.25g |
5-bromo-2-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline |
1157997-76-6 | 0.25g |
$670.0 | 2023-06-04 | ||
Enamine | EN300-166915-10.0g |
5-bromo-2-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline |
1157997-76-6 | 10g |
$3131.0 | 2023-06-04 | ||
Enamine | EN300-166915-1.0g |
5-bromo-2-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline |
1157997-76-6 | 1g |
$728.0 | 2023-06-04 | ||
Enamine | EN300-166915-2.5g |
5-bromo-2-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline |
1157997-76-6 | 2.5g |
$1428.0 | 2023-06-04 | ||
Enamine | EN300-166915-0.1g |
5-bromo-2-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline |
1157997-76-6 | 0.1g |
$640.0 | 2023-06-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00990918-1g |
5-Bromo-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline |
1157997-76-6 | 95% | 1g |
¥3220.0 | 2023-04-05 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00990918-5g |
5-Bromo-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline |
1157997-76-6 | 95% | 5g |
¥9352.0 | 2023-04-05 |
1,2,3-Thiadiazole-4-methanamine, N-(5-bromo-2-methylphenyl)- 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
1,2,3-Thiadiazole-4-methanamine, N-(5-bromo-2-methylphenyl)-に関する追加情報
Introduction to 1,2,3-Thiadiazole-4-Methanamine, N-(5-Bromo-2-Methylphenyl)- (CAS No 1157997-76-6)
The compound 1,2,3-Thiadiazole-4-methanamine, N-(5-bromo-2-methylphenyl)- (CAS No 1157997-76-6) is a structurally unique organic compound that has garnered significant attention in the fields of organic synthesis and pharmacology. This compound belongs to the class of thiadiazoles, which are five-membered heterocycles containing sulfur and nitrogen atoms. The thiadiazole ring system is known for its versatility and ability to participate in various chemical reactions, making it a valuable scaffold in drug discovery and material science.
The N-(5-bromo-2-methylphenyl) substituent attached to the thiadiazole ring introduces additional complexity and functionality to the molecule. The bromine atom at the 5-position of the phenyl ring suggests potential for further substitution or modification through nucleophilic aromatic substitution reactions. The methyl group at the 2-position adds steric bulk and may influence the compound's physical properties such as solubility and stability. These features make 1,2,3-thiadiazole-4-methanamine a promising candidate for exploring novel chemical transformations and bioactive molecules.
Recent studies have highlighted the importance of thiadiazole derivatives in medicinal chemistry. For instance, researchers have reported that certain thiadiazole-containing compounds exhibit potent anti-inflammatory, antioxidant, and anticancer activities. The presence of electron-withdrawing groups like bromine and electron-donating groups like methyl on the aromatic ring can modulate the electronic properties of the molecule, potentially enhancing its bioactivity. This makes N-(5-bromo-2-methylphenyl)-1,2,3-thiadiazole-4-methanamine a valuable lead compound for exploring therapeutic applications.
From a synthetic perspective, the preparation of N-(5-bromo-2-methylphenyl)-1,2,3-thiadiazole-4-methanamine involves a series of well-established organic reactions. The thiadiazole ring can be synthesized via cyclization reactions involving thioamides or through condensation reactions with carbonyl compounds. The substitution pattern on the phenyl ring can be achieved through directed metallation or electrophilic aromatic substitution strategies. These methods provide chemists with a robust framework for scaling up the synthesis of this compound for research and industrial applications.
In terms of applications, thiadiazole derivatives are widely used in agrochemicals due to their fungicidal and insecticidal properties. The brominated substituent in this compound may enhance its stability against metabolic degradation in biological systems, making it a potential candidate for systemic pesticides or herbicides. Additionally, the methanamine group attached to the thiadiazole ring can act as a nucleophile in various coupling reactions, enabling further functionalization of the molecule.
Recent advancements in computational chemistry have also provided deeper insights into the molecular properties of N-(5-bromo-2-methylphenyl)-1,2,3-thiadiazole-4-methanamine. Quantum mechanical calculations have revealed that the compound exhibits favorable electronic characteristics for hydrogen bonding and π-interactions with biological targets. These findings align with experimental data showing moderate binding affinities towards certain protein receptors.
In conclusion,N-(5-bromo-2-methylphenyl)-1,2,3-thiadiazole-4-methanamine (CAS No 1157997-76-6) is a multifaceted compound with potential applications in drug discovery and agrochemicals. Its unique structure combines functional groups that offer both chemical reactivity and biological activity. As research continues to uncover new properties and uses for this compound,it remains an important area of focus for chemists and pharmacologists alike.
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